4,7-dibromo-1H-indole

Regioselective lithiation Indole functionalization Organolithium chemistry

4,7-Dibromo-1H-indole is a symmetrical dibrominated indole heterocycle (C₈H₅Br₂N, MW 274.94) bearing bromine substituents at the C4 and C7 positions of the benzenoid ring. It is synthesized via the Bartoli indole reaction from 2,5-dibromonitrobenzene and vinylmagnesium bromide, and is commercially available as a solid (mp 54–56 °C) at ≥98% purity.

Molecular Formula C8H5Br2N
Molecular Weight 274.94 g/mol
CAS No. 126811-31-2
Cat. No. B177925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dibromo-1H-indole
CAS126811-31-2
Molecular FormulaC8H5Br2N
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)C=CN2)Br
InChIInChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
InChIKeyLGHKXNCCGYOQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-1H-indole (CAS 126811-31-2): A C4,C7-Dihalogenated Indole Building Block for Sequential Functionalization


4,7-Dibromo-1H-indole is a symmetrical dibrominated indole heterocycle (C₈H₅Br₂N, MW 274.94) bearing bromine substituents at the C4 and C7 positions of the benzenoid ring . It is synthesized via the Bartoli indole reaction from 2,5-dibromonitrobenzene and vinylmagnesium bromide, and is commercially available as a solid (mp 54–56 °C) at ≥98% purity . The non-adjacent, para-like disposition of the two bromine atoms across the indole benzene ring distinguishes this regioisomer from other dibromoindoles and underpins its utility as a versatile dual-handle intermediate for sequential cross-coupling and lithiation chemistry .

Why 4,7-Dibromo-1H-indole Cannot Be Replaced by Other Dibromoindole Regioisomers in Synthetic Planning


Dibromoindole regioisomers—including 5,6-dibromoindole (CAS 854923-38-9), 5,7-dibromoindole, and 4,6-dibromoindole—exhibit fundamentally different reactivity profiles that preclude simple substitution. The 4,7-substitution pattern places the two bromine atoms in a non-adjacent, electronically decoupled arrangement across the indole benzene ring, enabling sequential chemoselective manipulation: lithium–bromine exchange occurs selectively at C7 in N-alkylated derivatives, while the C4 bromine remains available for subsequent palladium-catalyzed cross-coupling . In contrast, 5,6-dibromoindole positions bromine atoms on adjacent carbons, which promotes competing aryne formation pathways, while 4,6-dibromoindole undergoes preferential hydrodebromination at C6 under Pd catalysis rather than the stepwise diversification accessible with the 4,7-isomer . The specific C4,C7 geometry is therefore not interchangeable; it dictates the synthetic sequence and the structural diversity of accessible downstream products.

Quantitative Differentiation Evidence for 4,7-Dibromo-1H-indole Versus Closest Dibromoindole Analogs


Regioselective C7 Lithium–Bromine Exchange: 4,7- vs. 5,7-Dibromoindole Selectivity Comparison

Both N-alkyl-4,7-dibromoindole and N-alkyl-5,7-dibromoindole undergo highly selective lithium–bromine exchange at the C7 position when treated with t-BuLi in ether, with the C4 or C5 bromine retained for subsequent manipulation . This selectivity was confirmed by the exclusive formation of 4-bromo-7-substituted indoles (from the 4,7-isomer) and 5-bromo-7-substituted indoles (from the 5,7-isomer) upon electrophilic quench. The 4,7-isomer offers the distinct advantage that the retained C4 bromine is sterically and electronically differentiated from C7, facilitating sequential orthogonal functionalization: 4-bromo-7-substituted indoles were obtained in up to 90% yield when benzaldehyde was used as the electrophile after C7 lithiation .

Regioselective lithiation Indole functionalization Organolithium chemistry

Bartoli Indole Synthesis Yield: 4,7-Dibromoindole vs. Ortho-Substituted Monobromoindoles

4,7-Dibromo-1H-indole is synthesized from 1,4-dibromo-2-nitrobenzene (18 g, 64.1 mmol) and vinylmagnesium bromide (1.0 M in THF, 199 mL, 199 mmol, 3.1 equiv) at −40 °C, yielding the product as a solid (8.35 g, 47% isolated yield) after silica gel chromatography . In the foundational Bartoli study by Dobbs et al., the reaction was shown to proceed with 'good yields' for disubstituted nitrobenzenes where one substituent occupied the ortho position . By comparison, Bartoli reactions on nitrobenzenes lacking an ortho substituent give dramatically reduced or zero yields of indole product, while meta- or para-only substituents fail to yield significant indole .

Bartoli reaction Indole synthesis Grignard cyclization

Sequential C7-then-C4 Functionalization: Orthogonal Derivatization Capability Unique to the 4,7-Regioisomer

The 4,7-dibromo substitution pattern enables a validated two-step sequential derivatization protocol: (1) N-protection followed by selective C7 lithiation and electrophilic trapping, then (2) subsequent palladium-catalyzed Suzuki or Heck coupling at the remaining C4 bromine . Li and Martins demonstrated this by converting N-alkyl-4,7-dibromoindoles to 4-bromo-7-substituted indoles (up to 90% yield with benzaldehyde), then further to 4,7-disubstituted indoles via a second lithium–bromine exchange or cross-coupling . This sequential strategy cannot be replicated with 5,6-dibromoindole, where the adjacent bromines undergo competing elimination to form indolynes under basic conditions. 4,6-Dibromoindoles, in contrast, undergo preferential Pd-catalyzed hydrodebromination at C6 rather than stepwise functionalization .

Sequential cross-coupling Orthogonal functionalization 4,7-Disubstituted indoles

Fluorescent Anion Chemosensor Application: 4,7-Dibromoindole as a Privileged Precursor for 4,7-Diaryl Indole Fluorophores

4,7-Dibromoindole serves as the specific precursor for a series of 4,7-diaryl indole (DAI) fluorescent chemosensors that exhibit selective UV-vis and fluorescence responses to iodide anions over other halides and common anions . The DAI compounds were synthesized via one-pot double Suzuki coupling of 4,7-dibromoindole (100 mg, 0.364 mmol) with aryl boronic acids (e.g., 3-pyridine boronic acid, 134 mg, 1.097 mmol) using Pd(PPh₃)₂Cl₂ and Cs₂CO₃ in DMF/H₂O . The 4,7-geometry of the resulting diaryl indole framework is structurally essential for the observed selective iodide recognition; analogous sensor constructs derived from 5,6- or 5,7-dibromoindoles would produce different fluorophore geometries with altered photophysical properties .

Fluorescent chemosensor Iodide detection 4,7-Diaryl indole

Carbazole Carboxamide BTK Inhibitor Synthesis: 4,7-Dibromoindole as a Key Intermediate in Anti-Leukemia Drug Discovery

4,7-Dibromo-1H-indole is documented as a reagent used in the synthesis of carbazole carboxamide-based inhibitors targeting Bruton's tyrosine kinase (BTK) for the treatment of lymphatic leukemia . Specific patent literature (WO2010/145203, WO2011/159857) cites this dibromoindole in synthetic routes to carbazole carboxamide kinase inhibitors, with certain BTK inhibitor compounds in this structural class achieving IC₅₀ values below 10 nM in biochemical enzyme assays . While the 4,7-dibromoindole itself is a synthetic intermediate rather than the active pharmaceutical ingredient, its C4,C7 dibromo substitution pattern enables the specific annulation chemistry required to construct the carbazole core—a transformation that would require a different synthetic route if a mono-bromoindole or alternative dibromoindole regioisomer were used .

BTK inhibitor Carbazole carboxamide Anti-leukemia agents

Physical Form and Purity: Solid-State Handling Advantage vs. Liquid or Low-Melting Dibromoindole Analogs

4,7-Dibromo-1H-indole is isolated as a pale yellow to beige-brown solid with a melting point of 54–56 °C , and is commercially available at 98% purity (HPLC) with storage at sealed, dry, room temperature conditions . In the original Bartoli synthesis characterization, the compound was described as a 'pale yellow oil, slowly crystallising to pale yellow/brown solid' . The solid physical form at ambient temperature simplifies weighing, transfer, and inventory management compared to low-melting or liquid alternatives. By contrast, several mono-bromoindole analogs (e.g., 7-bromoindole, mp 42–44 °C; 4-bromoindole, mp 17–20 °C) are low-melting solids or oils at room temperature, which can complicate accurate gravimetric handling in a research laboratory setting .

Physical properties Compound handling Procurement specifications

Optimal Procurement and Application Scenarios for 4,7-Dibromo-1H-indole Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Carbazole Carboxamide BTK Inhibitors for Anti-Leukemia Programs

Procurement of 4,7-dibromo-1H-indole is indicated for medicinal chemistry teams pursuing BTK or Tec-family kinase inhibitors, where the compound is cited as a key intermediate in the patent literature (WO2010/145203, WO2011/159857) for carbazole carboxamide-based inhibitors that achieve IC₅₀ values below 10 nM in BTK biochemical enzyme assays . The C4,C7 dibromo substitution pattern is integral to the disclosed annulation route to the carbazole core, and alternative regioisomers would require a complete redesign of the synthetic sequence .

Materials Science: Synthesis of 4,7-Diaryl Indole Fluorescent Chemosensors for Selective Iodide Detection

Research groups developing anion-selective fluorescent probes should procure 4,7-dibromoindole as the precursor for 4,7-diaryl indole (DAI) chemosensors, which exhibit selective UV-vis and fluorescence intensity changes in the presence of iodide anions over other halides and common anions . The one-pot double Suzuki coupling protocol using Pd(PPh₃)₂Cl₂ and Cs₂CO₃ in DMF/H₂O provides direct access to the DAI fluorophore class from this specific dibromoindole precursor .

Synthetic Methodology: Sequential C7-then-C4 Orthogonal Functionalization for 4,7-Disubstituted Indole Libraries

Laboratories engaged in diversity-oriented synthesis of indole libraries should procure 4,7-dibromoindole for its validated sequential functionalization capability: N-protection followed by selective C7 lithiation with t-BuLi (up to 90% yield with benzaldehyde as electrophile), then subsequent Pd-catalyzed Suzuki coupling at C4 to generate 4,7-differentially substituted indoles . This two-step protocol is uniquely enabled by the non-adjacent 4,7-dibromo geometry and cannot be replicated with 5,6-dibromoindole (competing aryne formation) or 4,6-dibromoindole (preferential C6 hydrodebromination) [REFS-3, REFS-4].

Process Chemistry: Scalable Bartoli Synthesis with Established Yield Benchmark for Cost-of-Goods Calculation

For process chemists evaluating make-vs.-buy decisions, the literature-reported Bartoli synthesis of 4,7-dibromoindole from 1,4-dibromo-2-nitrobenzene provides a benchmark isolated yield of 47% at an 18 g scale (8.35 g product), enabling cost-of-goods modeling against commercial vendors offering the compound at 98% purity . The solid physical form (mp 54–56 °C) facilitates pilot-scale handling and purification by standard silica gel chromatography, and the room-temperature storage compatibility simplifies inventory management in kilo-lab and pilot-plant settings .

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